molecular formula C13H17Cl3N6 B6484689 N2-(3,4-dichlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride CAS No. 1179413-83-2

N2-(3,4-dichlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride

Cat. No.: B6484689
CAS No.: 1179413-83-2
M. Wt: 363.7 g/mol
InChI Key: XSGSEAISVRJWRB-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylhydrazine hydrochloride is a laboratory chemical with the molecular formula C6H7Cl3N2 . It has an average mass of 213.492 Da and a monoisotopic mass of 211.967484 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorophenylhydrazine hydrochloride consists of a nitrogen-based hetero-aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichlorophenylhydrazine hydrochloride include a melting point of approximately 230°C (decomposition) and it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Mechanism of Action

While the mechanism of action for “N2-(3,4-dichlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride” is not available, it’s worth noting that similar compounds like DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis .

Safety and Hazards

3,4-Dichlorophenylhydrazine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-N-(3,4-dichlorophenyl)-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N6.ClH/c1-3-16-11-19-12(17-4-2)21-13(20-11)18-8-5-6-9(14)10(15)7-8;/h5-7H,3-4H2,1-2H3,(H3,16,17,18,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGSEAISVRJWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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